Nalpha-Z-Nim-benzyl-L-histidine

Catalog No.
S12516199
CAS No.
M.F
C21H21N3O4
M. Wt
379.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Nalpha-Z-Nim-benzyl-L-histidine

Product Name

Nalpha-Z-Nim-benzyl-L-histidine

IUPAC Name

(2S)-3-(1-benzylpyrazol-3-yl)-2-(phenylmethoxycarbonylamino)propanoic acid

Molecular Formula

C21H21N3O4

Molecular Weight

379.4 g/mol

InChI

InChI=1S/C21H21N3O4/c25-20(26)19(22-21(27)28-15-17-9-5-2-6-10-17)13-18-11-12-24(23-18)14-16-7-3-1-4-8-16/h1-12,19H,13-15H2,(H,22,27)(H,25,26)/t19-/m0/s1

InChI Key

DHUVTQUENUPYMW-IBGZPJMESA-N

Canonical SMILES

C1=CC=C(C=C1)CN2C=CC(=N2)CC(C(=O)O)NC(=O)OCC3=CC=CC=C3

Isomeric SMILES

C1=CC=C(C=C1)CN2C=CC(=N2)C[C@@H](C(=O)O)NC(=O)OCC3=CC=CC=C3

Nalpha-Z-Nim-benzyl-L-histidine is a modified amino acid derivative of L-histidine, characterized by the presence of a benzyl group at the Nalpha position and a Z (benzyloxycarbonyl) protecting group on the imidazole nitrogen. Its molecular formula is C20H21N3O2C_{20}H_{21}N_3O_2, and it has a molecular weight of approximately 335.40 g/mol. This compound is primarily utilized in peptide synthesis and biochemical research due to its structural properties, which facilitate various

The chemical behavior of Nalpha-Z-Nim-benzyl-L-histidine is influenced by its functional groups. Key reactions include:

  • Benzylation: The benzyl group can undergo electrophilic aromatic substitution, making it reactive in further chemical modifications.
  • Deprotection: The Z group can be removed under acidic conditions, allowing for the regeneration of the free amino group on the histidine side chain, which is crucial for biological activity.
  • Pictet-Spengler Reaction: This reaction can be used to synthesize derivatives from L-histidine, as demonstrated in studies where L-histidine reacts with benzaldehyde to form 4(5)-benzyl-L-histidine .

Nalpha-Z-Nim-benzyl-L-histidine exhibits significant biological activity, particularly in pharmacological contexts. Its derivatives have been studied for their roles as antagonists in various receptor systems, including the calcitonin gene-related peptide (CGRP) receptor. Research indicates that modifications at the histidine residue can enhance binding affinity and specificity for target receptors, making this compound valuable in drug design and development .

The synthesis of Nalpha-Z-Nim-benzyl-L-histidine typically involves several key steps:

  • Pictet-Spengler Reaction: L-histidine is reacted with benzaldehyde in the presence of a strong base to yield an intermediate product, 4-phenylspinacine.
  • Catalytic Transfer Hydrogenolysis: The intermediate undergoes hydrogenolysis using ammonium formate to produce 4(5)-benzyl-L-histidine.
  • Benzylation and Protection: Additional steps include benzylation and protection of the imidazole nitrogen to yield Nalpha-Z-Nim-benzyl-L-histidine .

This method has been optimized for yield and efficiency, demonstrating a significant improvement over previous synthetic routes.

Nalpha-Z-Nim-benzyl-L-histidine is used in various applications:

  • Peptide Synthesis: It serves as a building block for synthesizing peptides with specific biological functions.
  • Drug Development: Its derivatives are explored for potential therapeutic agents targeting specific receptors.
  • Biochemical Research: The compound aids in studying protein interactions and enzyme mechanisms due to its structural properties.

Studies on Nalpha-Z-Nim-benzyl-L-histidine have focused on its interactions with various biological targets:

  • Receptor Binding: Research indicates that modifications at the histidine side chain can significantly affect binding affinity to CGRP receptors.
  • Enzyme Interactions: The compound's structural features allow it to participate in enzymatic reactions, influencing catalytic efficiency and specificity.

These interaction studies are crucial for understanding the compound's potential therapeutic applications.

Several compounds share structural similarities with Nalpha-Z-Nim-benzyl-L-histidine, including:

  • Nalpha-Benzyl-L-histidine: Lacks the Z protecting group; used similarly in peptide synthesis but may exhibit different reactivity profiles.
  • Nalpha-Z-L-histidine: Contains only the Z protecting group without the benzyl substitution; primarily used for protecting histidine during synthesis.
  • 4(5)-Benzyl-L-histidine: A direct derivative that showcases similar properties but differs in functional groups affecting reactivity and biological activity.
Compound NameMolecular FormulaUnique Features
Nalpha-Benzyl-L-histidineC13H15N3O2No Z protecting group; simpler structure
Nalpha-Z-L-histidineC11H12N2O2Only Z protection; lacks benzyl modification
4(5)-Benzyl-L-histidineC14H16N2O2Direct derivative; different reactivity profile

These comparisons highlight Nalpha-Z-Nim-benzyl-L-histidine's unique structure and versatility in synthetic applications, making it a valuable compound in both research and pharmaceutical contexts.

Early Methodologies in Imidazole Protection for Histidine Derivatives

The imidazole ring of histidine presents unique synthetic challenges due to the presence of two nitrogen atoms (τ and π) capable of nucleophilic reactivity. Early strategies focused on blocking these sites to prevent racemization during peptide bond formation. Classical protecting groups such as the benzyl, tosyl (Tos), and 2,4-dinitrophenyl (Dnp) groups were widely employed in the mid-20th century. For example, the tosyl group, introduced via reaction with p-toluenesulfonyl chloride, provided moderate stability but required harsh deprotection conditions such as liquid hydrogen fluoride (HF). Similarly, the benzyl group, while stable under acidic conditions, necessitated catalytic hydrogenation or strong acids for removal, risking peptide degradation.

A significant limitation of these early groups was their tendency to promote racemization. The π-nitrogen’s basicity facilitates proton abstraction at the α-carbon, leading to enantiomerization during activation for coupling. This issue was partially mitigated by electron-withdrawing groups like Dnp, which reduced the imidazole’s basicity but introduced new challenges, such as poor solubility and compatibility with other protecting groups. The trade-offs between stability, deprotection ease, and racemization suppression underscored the need for advanced strategies.

Transition from Classical Benzyl Group Utilization to Modern Carbobenzyloxy (Cbz) Strategies

The introduction of the carbobenzyloxy (Cbz or Z) group marked a pivotal shift in histidine protection. Unlike classical benzyl groups, the Cbz moiety—a benzyloxycarbonyl derivative—offered orthogonal stability under both acidic and basic conditions, enabling sequential deprotection in multi-step syntheses. This group’s utility was exemplified in the synthesis of Nα-Z-Nim-benzyl-L-histidine, where the Cbz group protects the α-amino group while the benzyl group blocks the π-nitrogen.

Key advancements included the development of chemoselective deprotection methods. For instance, the benzyl group on the imidazole could be removed via hydrogenolysis without affecting the Cbz-protected α-amino group. This selectivity was critical for constructing complex peptides requiring staggered deprotection. Additionally, the Cbz group’s compatibility with solid-phase synthesis resins, such as Merrifield’s chloromethylated polystyrene, facilitated automated peptide assembly.

The transition also involved optimizing regioselectivity. Early attempts to introduce benzyl groups on the imidazole often resulted in mixtures of τ- and π-substituted derivatives. Innovations in temporary protection—such as the use of trityl groups to block the τ-nitrogen during benzylation of the π-nitrogen—enabled precise functionalization. These methodologies laid the groundwork for the reliable synthesis of Nα-Z-Nim-benzyl-L-histidine and related derivatives.

Key Milestones in the Solid-Phase Synthesis of Histidine-Containing Peptides

Solid-phase peptide synthesis (SPPS) revolutionized the field by enabling rapid, iterative coupling and deprotection cycles. However, histidine’s imidazole ring posed persistent challenges, including acylation side reactions and racemization. The adoption of Nα-Z-Nim-benzyl-L-histidine addressed these issues through two key innovations:

  • Stable Orthogonal Protection: The Cbz and benzyl groups provided complementary stability. While the Cbz group resisted cleavage during imidazole deprotection, the benzyl group prevented acylation at the π-nitrogen during resin-bound synthesis.
  • Suppression of Enantiomerization: By blocking the π-nitrogen, the benzyl group reduced the imidazole’s basicity, minimizing proton abstraction at the α-carbon and subsequent racemization.

A landmark application was the synthesis of histidine-rich peptides, such as glutathione derivatives and antimicrobial peptides, which required precise regiochemical control. For example, the use of Nα-Z-Nim-benzyl-L-histidine in SPPS allowed for the efficient assembly of peptides with histidine residues at predefined positions, avoiding the need for post-synthetic modifications.

Table 1: Evolution of Imidazole Protecting Groups

Protecting GroupStability ProfileDeprotection MethodKey Limitation
Tosyl (Tos)Acid-stableHF/TFMSAPromotes racemization
BenzylAcid-stableHydrogenation/HBrHarsh conditions
Cbz (Z)OrthogonalHydrogenolysisRequires Pd catalysts
AllylMildly acid-labilePd-mediated cleavageRequires specialized reagents

Table 2: Milestones in Histidine-Containing Peptide Synthesis

YearMilestoneImpact
1963Introduction of Cbz groupEnabled orthogonal protection
1982Development of Nim-benzyl derivativesReduced racemization in SPPS
1997Allyl protection for regioselective synthesisFacilitated complex peptide architectures

Nalpha-Z-Nim-benzyl-L-histidine serves as a crucial protected amino acid derivative in the synthesis of poly-L-histidine, a synthetic polypeptide with significant applications in biophysical research [1] [2]. The compound's dual protection strategy, featuring a benzyloxycarbonyl group at the alpha-amino position and benzyl protection of the imidazole nitrogen, enables controlled polymerization while preserving the histidine side chain functionality until deprotection [3] [4].

The production of poly-L-histidine using Nalpha-Z-Nim-benzyl-L-histidine involves systematic ring-opening polymerization of the corresponding N-carboxyanhydride derivative. Research demonstrates that histidine-containing polymers synthesized through this route exhibit molecular weights ranging from 6 to 50 kilodaltons with polydispersity indices between 1.2 and 1.8 [5]. The protected histidine monomer allows for precise control over polymer architecture, yielding materials with controlled molecular weight distribution essential for biophysical studies [6].

Table 1: Polymerization Conditions and Outcomes for Histidine-Related Compounds

SubstrateTemperature (°C)SolventMolecular Weight Range (kDa)Yield (%)Reference Context
Nalpha-Z-Nim-benzyl-L-histidineRoom temperatureDMF/THF0.3881-91Peptide synthesis protection
His-NCA (Trt-protected)0-25DMF6-5070-95Ring-opening polymerization
Poly(L-histidine)25-60Water/DMF10-10060-85Biophysical applications
HisGly dipeptide25Water0.3257Enzymatic polymerization
GlyHisGly tripeptide25Water0.4057Enzymatic polymerization

The resulting poly-L-histidine materials demonstrate pH-responsive behavior critical for biophysical applications. At physiological pH values around 7.4, the imidazole side chains remain largely neutral, while acidification below pH 6.0 results in protonation and positive charging of the polymer [7] [8]. This pH-dependent transition enables the development of drug delivery systems, where poly-L-histidine acts as an endosomal escape agent through the proton sponge effect [7].

Structural characterization reveals that poly-L-histidine adopts distinct conformations depending on environmental conditions. Circular dichroism studies demonstrate that at low pH and temperatures, the polymer assumes a random coil conformation, transitioning to beta-sheet structures at higher pH values [5]. This conformational flexibility makes poly-L-histidine particularly valuable for studying protein folding mechanisms and developing biomimetic materials [6].

The incorporation of Nalpha-Z-Nim-benzyl-L-histidine in polymer synthesis enables the production of materials with molecular weights up to 100 kilodaltons, significantly higher than those achievable with unprotected histidine monomers [7]. The protection strategy prevents premature cyclization reactions and side-chain interference during polymerization, resulting in polymers with improved thermal stability and mechanical properties [9].

Mechanistic Insights into N-Carboxyanhydride Ring-Opening Polymerization

The ring-opening polymerization of N-carboxyanhydrides derived from Nalpha-Z-Nim-benzyl-L-histidine proceeds through well-defined mechanistic pathways that govern polymer structure and properties [10] [11]. Two primary mechanisms operate during the polymerization process: the normal amine mechanism and the activated monomer mechanism, each contributing distinct characteristics to the final polymer products [12] [13].

The normal amine mechanism initiates through nucleophilic attack of primary amines on the carbonyl carbon of the N-carboxyanhydride ring [12]. Primary amine initiators such as n-hexylamine demonstrate high nucleophilicity compared to growing chain ends, ensuring rapid initiation and controlled molecular weight development [11]. The mechanism proceeds through ring-opening, carbon dioxide elimination, and formation of new primary amine chain ends for continued propagation [10].

Table 2: Mechanistic Insights into N-Carboxyanhydride Ring-Opening Polymerization

Mechanism TypeInitiator TypeTemperature Range (°C)Control LevelPolymerization RateSide ReactionsMolecular Weight Control
Normal Amine Mechanism (NAM)Primary amines (n-hexylamine)0-25HighModerateMinimalExcellent
Activated Monomer Mechanism (AMM)Tertiary amines (triethylamine)25-60ModerateFastModerateGood
Carbamate MechanismSecondary amines0-25LowSlowSignificantPoor
Mixed NAM/AMMPrimary + tertiary amines0-25HighFastMinimalExcellent
Acid-Accelerated ROPCarboxylic acids (AcOH)25-80Very HighVery FastMinimalGood
High Vacuum TechniquePrimary amines0-25ExcellentControlledNoneExcellent

The activated monomer mechanism operates when aprotic bases deprotonate the N-carboxyanhydride, creating nucleophilic species capable of attacking other monomer molecules [12]. Tertiary amine initiators such as triethylamine promote this pathway, leading to faster polymerization rates but reduced molecular weight control compared to the normal amine mechanism [13]. The activated monomer can follow multiple reaction pathways, including direct polymerization or formation of intermediate species that subsequently propagate through the normal amine route [12].

Recent advances in N-carboxyanhydride polymerization include the development of acid-accelerated ring-opening polymerization using carboxylic acid cocatalysts [14]. Acetic acid demonstrates remarkable acceleration effects, reducing the activation energy for ring-opening from 16.3 to 10.1 kilocalories per mole through hydrogen bonding interactions with the monomer carbonyl group [14]. This approach enables rapid polymerization completion within minutes while maintaining excellent molecular weight control [14].

High vacuum techniques represent the gold standard for controlled N-carboxyanhydride polymerization [11] [12]. These methods eliminate trace impurities that commonly cause termination reactions, enabling the synthesis of well-defined polymers with narrow molecular weight distributions [11]. The technique involves degassing all reagents and maintaining an impurity-free environment throughout the polymerization process [12].

Temperature effects significantly influence polymerization outcomes and mechanism selection [12]. Lower temperatures favor controlled polymerization by reducing the activation barriers for side reactions relative to chain propagation [12]. Polymerizations conducted at 0°C demonstrate minimal dead polymer formation compared to those performed at room temperature or elevated temperatures [12].

The mechanistic understanding enables rational design of polymerization conditions for specific applications. For biophysical studies requiring narrow molecular weight distributions, the normal amine mechanism under high vacuum conditions provides optimal control [11]. Applications demanding rapid synthesis with acceptable polydispersity can utilize mixed initiator systems combining primary and tertiary amines [13].

Impact on Side-Chain Functionalization in Combinatorial Peptide Libraries

Nalpha-Z-Nim-benzyl-L-histidine plays a pivotal role in advancing side-chain functionalization strategies within combinatorial peptide libraries, enabling the development of sophisticated molecular recognition systems and functional peptide materials [15] [16]. The compound's protected structure allows for selective modification of the imidazole side chain while maintaining peptide backbone integrity during library synthesis [17].

Positional scanning synthetic combinatorial libraries represent one primary application where Nalpha-Z-Nim-benzyl-L-histidine contributes to systematic structure-activity relationship studies [15]. These libraries hold individual positions constant while randomizing others, creating sublibrary collections containing thousands of peptide variants [15]. The protected histidine derivative enables incorporation into specific positions without interference from the imidazole group during synthesis, allowing for precise evaluation of histidine contributions to biological activity [18].

Table 3: Side-Chain Functionalization Approaches in Combinatorial Peptide Libraries

Library TypeDiversity RangeSide-Chain FunctionalizationScreening MethodApplicationsAdvantages
Positional Scanning SCL10^4 - 10^6Limited to 20 natural AAFluorometric assayProtease specificitySystematic analysis
Split-and-Mix OBOC10^6 - 10^9Extensive modification possibleOne-bead-one-compoundDrug discoveryHigh diversity
Pre-mix Libraries10^3 - 10^5Moderate diversityPooled screeningEnzyme optimizationCost-effective
Histidine Scanning Libraries10^2 - 10^4His-specific modificationsDual-function selectionpH switchesTargeted functionality
Chemical Libraries (SPPS)10^6 - 10^8Full synthetic controlAffinity selectionGeneral peptide discoveryChemical versatility
Ultra-large Synthetic Libraries10^8Beta-amino acids includedLC-MS/MS sequencingHigh-affinity bindersUltra-high diversity

The split-and-mix synthesis approach benefits significantly from the use of protected histidine derivatives [16]. This method involves repeated cycles of coupling individual amino acids to resin beads, mixing, and redistribution, creating one-bead-one-compound libraries with enormous diversity [16]. Nalpha-Z-Nim-benzyl-L-histidine enables controlled incorporation without premature cyclization or side reactions that would compromise library quality [19].

Histidine scanning libraries represent a specialized application where every possible combination of histidine and wild-type residues is systematically evaluated [17]. These libraries utilize the unique properties of histidine for developing pH-sensitive protein switches and environmental sensors [17]. The protected histidine derivative allows for precise placement of ionizable groups at specific positions, enabling the creation of proteins with highly pH-dependent binding affinities [17].

The development of ultra-large synthetic libraries has been revolutionized by advances in side-chain functionalization chemistry [20]. These libraries can contain up to one hundred million unique compounds, representing a hundred-fold increase in diversity over conventional screening approaches [20]. The incorporation of protected histidine derivatives enables access to chemical space beyond natural amino acids, including beta-amino acid variants that provide enhanced binding contacts and improved pharmacological properties [20].

Side-chain modification strategies extend beyond simple protection to include functional group installation and chemical derivatization [21]. The benzyl protection of the imidazole nitrogen in Nalpha-Z-Nim-benzyl-L-histidine can be selectively removed under specific conditions, allowing for subsequent functionalization with fluorescent labels, affinity tags, or other functional moieties [19]. This capability enables the development of peptide libraries with built-in detection systems or specialized binding properties [21].

The impact of controlled side-chain functionalization extends to the development of stimulus-responsive peptide materials [22]. Histidine-containing peptides synthesized using protected building blocks demonstrate sharp lower critical solution temperature transitions when incorporated into thermoresponsive polymers [22]. These materials find applications in drug delivery systems, biosensors, and smart biomaterials that respond to environmental changes [23].

XLogP3

3

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

2

Exact Mass

379.15320616 g/mol

Monoisotopic Mass

379.15320616 g/mol

Heavy Atom Count

28

Dates

Last modified: 08-09-2024

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